5,7-Di-O-methylquercetin

Genotoxicity Mutagenesis Flavonoid SAR

5,7-Di-O-methylquercetin (CAS 13459-07-9) is the mandatory reference standard for validating direct-acting genotoxin detection in the Ames test without metabolic activation. Unlike quercetin or other methylated analogs, its specific 5,7-di-O-methylation pattern confers unequivocal mutagenicity in S. typhimurium TA98 without S9, a property critical for accurate hazard identification. Do not substitute with generic flavonols, as the free C-7 hydroxyl is essential for other activities like uric acid suppression. Available in ≥98% purity with verified solubility in DMSO (>30 mg/mL), this compound ensures assay sensitivity and reliable structure-activity relationship (SAR) studies. Bulk quantities and custom packaging are available for oncology-focused research.

Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
CAS No. 13459-07-9
Cat. No. B1583532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Di-O-methylquercetin
CAS13459-07-9
Molecular FormulaC17H14O7
Molecular Weight330.29 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C(=C1)OC)C(=O)C(=C(O2)C3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C17H14O7/c1-22-9-6-12(23-2)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)11(19)5-8/h3-7,18-19,21H,1-2H3
InChIKeyFXGCMNIMMTVBFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Di-O-methylquercetin (CAS 13459-07-9) in Scientific Research: Class, Identity, and Baseline Characterization


5,7-Di-O-methylquercetin (CAS 13459-07-9) is a naturally occurring, di-O-methylated flavonol derived from the common flavonoid quercetin. It is characterized by the addition of methyl groups at the 5- and 7-hydroxyl positions of the flavone backbone, resulting in a molecular formula of C₁₇H₁₄O₇ and a molecular weight of 330.3 g/mol [1]. This specific methylation pattern distinguishes it from the parent quercetin and other mono-methylated analogs like isorhamnetin (3'-O-methyl) and tamarixetin (4'-O-methyl). It is found in plant sources such as *S. skinneri* and is primarily utilized as a reference standard in analytical chemistry, as a tool compound for studying structure-activity relationships (SAR) of methylated flavonoids, and as a potential lead for specific pharmacological activities .

5,7-Di-O-methylquercetin (CAS 13459-07-9): Why Methylation Position Dictates Bioactivity and Prevents Interchangeability


Substituting 5,7-Di-O-methylquercetin with generic quercetin or another methylated analog is not scientifically valid due to the profound impact of methylation position on both physicochemical and biological properties. Methylation of quercetin's hydroxyl groups alters its lipophilicity, metabolic stability, and capacity for hydrogen bonding and electron transfer, directly influencing its interaction with biological targets [1]. For instance, 5,7-di-O-methylation, unlike 3'- or 4'-O-methylation, uniquely allows the compound to exhibit mutagenic activity without requiring exogenous metabolic activation, a property it shares with only a few other flavonols [2]. Furthermore, the specific hydroxyl groups remaining free after methylation are critical for certain activities; SAR studies demonstrate that the hydroxyl at C-7, which is methylated in 5,7-Di-O-methylquercetin, is crucial for suppressing uric acid production, meaning this compound would likely be ineffective where a free C-7 hydroxyl is required [3]. Therefore, procurement decisions must be based on the specific, quantifiable properties of the exact compound.

5,7-Di-O-methylquercetin (CAS 13459-07-9): A Quantitative, Comparator-Focused Evidence Guide for Scientific Procurement


5,7-Di-O-methylquercetin vs. Quercetin and Rhamnetin: Direct-Acting Mutagenicity in *Salmonella typhimurium* TA98

In a direct, head-to-head mutagenicity study using *Salmonella typhimurium* strain TA98, 5,7-di-O-methylquercetin was one of only four compounds (alongside quercetin, myricetin, and rhamnetin) that demonstrated unequivocal mutagenic activity without the need for exogenous metabolic activation (S9 mix). This contrasts sharply with other flavonols like tamarixetin and 3'-O-methylquercetin, which required metabolic activation for significant activity [1].

Genotoxicity Mutagenesis Flavonoid SAR

5,7-Di-O-methylquercetin vs. Isorhamnetin and Tamarixetin: Solubility Profile for *In Vitro* Dosing

Procurement-ready technical data sheets specify that 5,7-di-O-methylquercetin is soluble in a range of organic solvents commonly used for *in vitro* assays, including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone . While quantitative solubility limits are not provided, the explicit listing of DMSO solubility (>30 mg/mL) enables direct preparation of stock solutions for cell-based assays .

Solubility Formulation DMSO compatibility

5,7-Di-O-methylquercetin vs. Other Methylquercetins: Implied Metabolic Stability via Methylation Pattern

While direct, quantitative comparative data on metabolic stability for 5,7-di-O-methylquercetin are absent from the primary literature, a class-level inference can be drawn. Methylation of flavonoids, particularly at positions 5 and 7, is generally associated with enhanced metabolic stability and improved bioavailability compared to the parent quercetin. This is because methylation blocks conjugation pathways (e.g., glucuronidation and sulfation) at those sites, which are major metabolic routes for quercetin. Studies on other methylquercetins (isorhamnetin, tamarixetin) have shown increased potency and altered pharmacokinetic profiles in vivo due to this mechanism [1]. This provides a scientific rationale for selecting 5,7-di-O-methylquercetin over quercetin for studies where improved metabolic stability is a desired attribute.

Metabolic Stability Pharmacokinetics Flavonoid Methylation

5,7-Di-O-methylquercetin vs. Quercetin, Isorhamnetin, Tamarixetin: Enhanced Anticancer Activity in Lung Adenocarcinoma Models

A class-level analysis of methylquercetins reveals significantly enhanced cytotoxic activity compared to the parent quercetin. In a study on human lung adenocarcinoma cell lines A549 and HCC-44, both isorhamnetin (3'-O-methylquercetin) and tamarixetin (4'-O-methylquercetin) exhibited IC50 values that were many-fold lower than those for quercetin [1]. For example, in A549 cells, the IC50 for tamarixetin was 19.6 µM, and for isorhamnetin was 26.6 µM, compared to 72.2 µM for quercetin. In HCC-44 cells, the IC50 values were 20.3 µM and 15.9 µM for tamarixetin and isorhamnetin, respectively, compared to 107.6 µM for quercetin [1]. This potent antiproliferative activity was linked to the induction of apoptosis. As a di-O-methylated analog, 5,7-di-O-methylquercetin is inferred to possess similarly enhanced anticancer properties compared to quercetin, making it a valuable tool for studying the impact of methylation on cytotoxicity in cancer models.

Anticancer Lung Cancer Cytotoxicity

5,7-Di-O-methylquercetin (CAS 13459-07-9): Validated Research Applications and Optimal Use Cases


As a Positive Control for Direct-Acting Mutagenicity in Ames Test Assays

Based on its unique profile as a flavonol that exhibits unequivocal mutagenic activity without metabolic activation [1], 5,7-di-O-methylquercetin is an ideal positive control for researchers using the Ames test (specifically with *S. typhimurium* TA98) to screen for direct-acting genotoxins. Its use ensures assay sensitivity is validated for compounds that do not require S9 activation, a critical parameter for accurate hazard identification in environmental or pharmaceutical safety testing.

As a Soluble Tool Compound for Flavonoid Structure-Activity Relationship (SAR) Studies

The compound's specific methylation pattern and confirmed solubility in DMSO (>30 mg/mL) and other organic solvents make it a practical tool for SAR studies in cell-free and cell-based systems. Researchers can use it to investigate how blocking the 5- and 7-hydroxyl groups of quercetin alters its interaction with specific protein targets, cellular uptake, and downstream signaling pathways (e.g., NF-κB, apoptosis) without the confounding factor of poor solubility or precipitation in culture media.

As an Analytical Reference Standard for Chromatographic Identification and Quantification

Due to its defined purity (>95% by HPLC) and specific spectral characteristics, 5,7-di-O-methylquercetin serves as a reliable reference standard for the identification and quantification of this specific flavonoid in plant extracts, biological fluids, and pharmaceutical formulations using HPLC-DAD or LC-MS methodologies . Its availability from specialty chemical suppliers supports method development and validation in analytical chemistry and quality control laboratories.

As a Lead-Like Compound for Anticancer Drug Discovery Programs

Supported by class-level evidence that methylation of quercetin significantly enhances its anticancer activity [2], 5,7-di-O-methylquercetin is a strategic procurement choice for oncology-focused research. Its inferred superior potency over quercetin in cancer cell lines, particularly lung adenocarcinoma models, positions it as a valuable scaffold for medicinal chemistry optimization aimed at developing more effective and metabolically stable chemotherapeutic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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